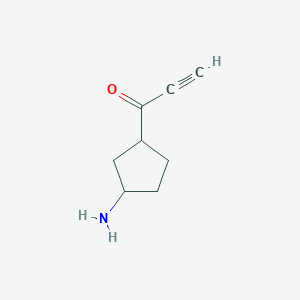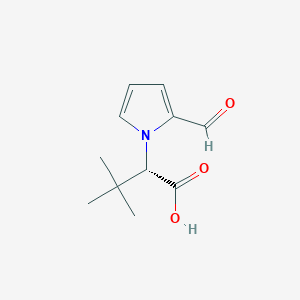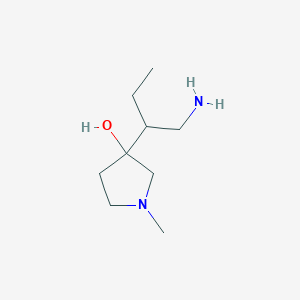![molecular formula C14H24O B13225897 4',4'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13225897.png)
4',4'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’,4’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro linkage between a bicyclo[5.1.0]octane and a cyclohexane ring, with an oxygen atom incorporated into the bicyclic system. The presence of two methyl groups at the 4’ position adds to its structural complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] typically involves the formation of the spiro linkage through cyclization reactions. One common method involves the reaction of a suitable bicyclo[5.1.0]octane precursor with a cyclohexane derivative under acidic or basic conditions to facilitate the spiro formation. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated reactors can enhance the production rate while maintaining product purity. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
4’,4’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce any unsaturated bonds.
Substitution: The methyl groups and the oxygen atom in the spiro linkage can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions, typically under controlled temperatures and in the presence of a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups into the spirocyclic structure.
Wissenschaftliche Forschungsanwendungen
4’,4’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, particularly in drug design and development.
Industry: The compound can be used in the development of new materials, such as polymers and resins, due to its structural stability and reactivity.
Wirkmechanismus
The mechanism by which 4’,4’-Dimethyl-3-oxaspiro[bicyclo[510]octane-4,1’-cyclohexane] exerts its effects involves interactions with molecular targets such as enzymes or receptors The spirocyclic structure may facilitate binding to specific sites, influencing biological pathways and cellular processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane: This compound shares a similar bicyclic structure but differs in the presence of additional oxygen atoms.
2,2-Dimethyl-1,3-dioxacyclohept-5-ene: Another related compound with a different ring system and functional groups.
Uniqueness
4’,4’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] is unique due to its specific spiro linkage and the incorporation of a cyclohexane ring. This structural feature distinguishes it from other spirocyclic compounds and contributes to its distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C14H24O |
|---|---|
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
1',1'-dimethylspiro[3-oxabicyclo[5.1.0]octane-4,4'-cyclohexane] |
InChI |
InChI=1S/C14H24O/c1-13(2)5-7-14(8-6-13)4-3-11-9-12(11)10-15-14/h11-12H,3-10H2,1-2H3 |
InChI-Schlüssel |
BMRQRRITDRCFQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2(CCC3CC3CO2)CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


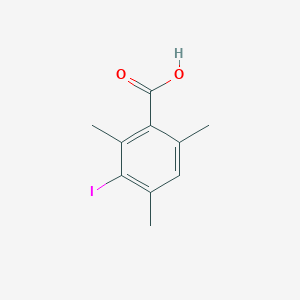
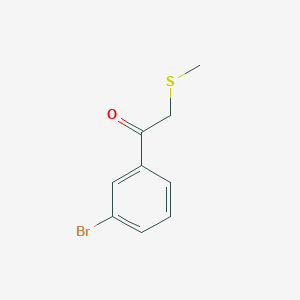
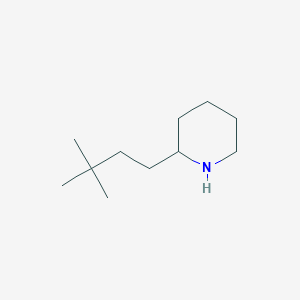
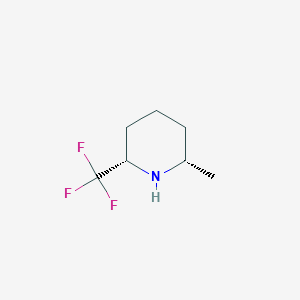
![1-phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13225838.png)


![tert-Butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate](/img/structure/B13225861.png)

